2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid

CAS No.: 1381944-79-1

Cat. No.: VC2951098

Molecular Formula: C15H11FO5

Molecular Weight: 290.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1381944-79-1 |

|---|---|

| Molecular Formula | C15H11FO5 |

| Molecular Weight | 290.24 g/mol |

| IUPAC Name | 4-(3-carboxy-5-methoxyphenyl)-3-fluorobenzoic acid |

| Standard InChI | InChI=1S/C15H11FO5/c1-21-11-5-9(4-10(6-11)15(19)20)12-3-2-8(14(17)18)7-13(12)16/h2-7H,1H3,(H,17,18)(H,19,20) |

| Standard InChI Key | OTLALIDSXJHJRX-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)O)F |

| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)O)F |

Introduction

Chemical Structure and Properties

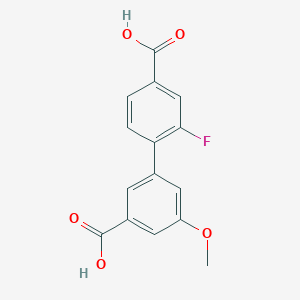

2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid possesses a complex molecular structure that contributes to its chemical behavior and potential applications. The molecule consists of two benzene rings connected by a single bond, forming the biphenyl skeleton. One ring bears a fluorine atom at the 2'-position and a carboxylic acid group at the 4'-position, while the other ring features a methoxy group at the 5-position and a carboxylic acid group at the 3-position.

Basic Chemical Identifiers

The key chemical identifiers for 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 1381944-79-1 |

| Molecular Formula | C15H11FO5 |

| Molecular Weight | 290.24 g/mol |

| IUPAC Name | 4-(3-carboxy-5-methoxyphenyl)-3-fluorobenzoic acid |

| Alternative Name | 2'-Fluoro-5-methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid |

| Standard InChI | InChI=1S/C15H11FO5/c1-21-11-5-9(4-10(6-11)15(19)20)12-3-2-8(14(17)18)7-13(12)16/h2-7H,1H3,(H,17,18)(H,19,20) |

| Standard InChIKey | OTLALIDSXJHJRX-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)O)F |

Structural Features and Physical Properties

The structural characteristics of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid include several distinctive features that influence its chemical behavior. The biphenyl core provides rigidity and a planar structure that can be important for molecular recognition in biological systems . The presence of the fluorine atom, which is highly electronegative, creates a region of partial negative charge that can participate in dipole-dipole interactions and potentially form weak hydrogen bonds. Meanwhile, the methoxy group contributes electron density to the aromatic system through resonance effects .

The two carboxylic acid groups are significant functional elements that contribute to the compound's acidic character and provide sites for further chemical modification. These groups can participate in hydrogen bonding, both as donors and acceptors, making the compound potentially soluble in polar solvents and capable of interacting with biological targets through these hydrogen bonds.

The physical properties of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid include:

-

Appearance: Typically a solid at room temperature

-

Solubility: Limited water solubility due to its aromatic structure; more soluble in organic solvents

-

Polarity: Moderate polarity due to the presence of carboxylic acid groups and the methoxy substituent

-

Acidity: The two carboxylic acid groups confer acidic properties to the molecule, with potential applications in acid-base chemistry

Electronic Properties

The electronic distribution within 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid is influenced by the opposing effects of its functional groups. The fluorine atom withdraws electron density through both inductive and resonance effects, potentially affecting the reactivity of the neighboring aromatic ring. Conversely, the methoxy group donates electron density through resonance, creating an electron-rich region on its respective ring .

This electronic interplay creates a molecule with regions of varying electron density, which can be crucial for interactions with biological receptors or participation in specific chemical reactions. The presence of both electron-withdrawing and electron-donating groups in a single molecule offers opportunities for fine-tuning electronic properties through strategic molecular design .

Synthesis and Preparation Methods

The synthesis of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid typically involves a multi-step organic synthesis approach. These methods often build upon established techniques for creating functionalized biphenyl compounds.

General Synthetic Approach

The synthesis of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid generally involves several key steps that must be carefully executed to achieve the desired product with high purity:

-

Formation of the biphenyl core structure, typically using cross-coupling reactions

-

Introduction or modification of the fluorine, methoxy, and carboxylic acid functional groups

-

Purification and isolation of the final product

The specific synthetic route chosen depends on the availability of starting materials, the desired scale of production, and the laboratory facilities available to the researcher.

Suzuki-Miyaura Coupling

One of the most common methods for forming the biphenyl skeleton is the Suzuki-Miyaura coupling reaction, which is particularly well-suited for creating the carbon-carbon bond between the two aromatic rings in 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid. This palladium-catalyzed cross-coupling reaction typically involves:

-

Reaction between an aryl halide (often a bromide or iodide) and an arylboronic acid or ester

-

Use of a palladium catalyst, typically Pd(0) or Pd(II) complexes with phosphine ligands

-

Addition of a base such as potassium carbonate, sodium hydroxide, or triethylamine

-

Selection of an appropriate solvent system, often a mixture of water and organic solvents

The Suzuki-Miyaura coupling is valued for its tolerance of various functional groups, which is essential when dealing with a molecule containing fluorine, methoxy, and carboxylic acid groups.

Functional Group Modification

After establishing the biphenyl core, further chemical modifications may be necessary to introduce or adjust the functional groups to their correct positions. These modifications might include:

-

Selective fluorination, which could be achieved through direct fluorination or by using nucleophilic fluorinating agents

-

Methoxylation, typically accomplished through alkylation of a phenolic hydroxyl group

-

Carboxylation reactions, which might involve oxidation of methyl or aldehyde groups, hydrolysis of esters, or direct carboxylation methods

Each step requires careful control of reaction conditions to ensure selectivity and prevent unwanted side reactions that could complicate purification.

Purification Methods

Obtaining high-purity 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid for research applications usually requires thorough purification processes. Common purification techniques include:

-

Recrystallization from suitable solvent systems to remove impurities

-

Column chromatography on silica gel, potentially using gradient elution

-

Preparative HPLC for final purification to meet the stringent purity requirements (typically >95%)

-

Acid-base extractions, leveraging the acidic properties of the carboxylic acid groups

These purification steps are critical to ensure that the compound meets the quality standards required for research applications.

Applications in Research and Development

2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid has several potential applications across various scientific domains, primarily due to its unique structure and the presence of multiple functional groups.

Pharmaceutical Research

In pharmaceutical research, this compound may serve as an important building block due to several advantageous properties :

-

The biphenyl scaffold appears in numerous biologically active compounds, making it a valuable starting point for drug discovery

-

The fluorine atom can enhance metabolic stability and lipophilicity of drug candidates, properties that are crucial for oral bioavailability

-

The methoxy group can participate in hydrogen bonding with biological targets, potentially enhancing binding affinity

-

The two carboxylic acid groups provide sites for further derivatization, such as amide formation, which is common in drug design

These features make 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid particularly interesting in medicinal chemistry for creating libraries of compounds with potential biological activity.

Materials Science

In materials science, applications may include the development of advanced materials with specific properties:

-

The biphenyl structure provides rigidity that can be valuable in liquid crystal displays

-

The functional groups can serve as points for polymerization or cross-linking

-

The molecule's electronic properties could be exploited in the development of organic semiconductors or photovoltaic materials

-

The carboxylic acid groups could enable incorporation into metal-organic frameworks (MOFs) or coordination polymers

These potential applications highlight the versatility of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid in materials research beyond its pharmaceutical applications.

Organic Synthesis

As a reagent or intermediate in organic synthesis, this compound can serve multiple functions:

-

The dicarboxylic acid structure makes it a potential linker for connecting molecular components

-

It can serve as a model compound for studying reaction methodologies, particularly those involving fluorinated aromatics

-

The combination of electron-donating and electron-withdrawing groups creates unique reactivity patterns that can be exploited in synthesis

-

Its well-defined structure makes it useful for exploring regioselective transformations

These synthetic applications demonstrate the compound's utility as both a target and a tool in organic chemistry research.

Comparative Studies with Related Compounds

Researchers frequently use compounds like 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid in comparative studies with structurally related molecules to establish structure-activity relationships . For example, comparisons with fluorinated pyridine-2,4-dicarboxylic acid derivatives have revealed interesting patterns in biological activity and inhibitory potency against certain enzymes . These comparative studies help chemists understand how subtle structural changes affect a compound's properties and functions.

Related Biphenyl Compounds

Understanding the relationship between 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid and structurally similar compounds provides valuable context for researchers working in this chemical space.

Structurally Related Compounds

Several compounds share structural similarities with 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid, including :

-

2'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid (CAS: 1215205-32-5) - Contains only one carboxylic acid group

-

2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid (CAS: 1182754-74-0) - Has the methoxy group at the 4' position

-

4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid (CAS: 1215206-09-9) - Has the fluorine and methoxy groups in different positions

-

3'-Methoxybiphenyl-3-carboxylic acid (CAS: 168618-45-9) - Lacks the fluorine atom

These related compounds often serve as comparison points in structure-activity relationship studies and may offer alternative properties for specific applications.

Comparative Analysis

The table below compares key properties of 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid with its related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Number of Carboxylic Acid Groups |

|---|---|---|---|---|

| 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid | 1381944-79-1 | C15H11FO5 | 290.24 | 2 |

| 2'-Fluoro-5'-methoxybiphenyl-3-carboxylic acid | 1215205-32-5 | C14H11FO3 | 246.23 | 1 |

| 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid | 1182754-74-0 | C14H11FO3 | 246.23 | 1 |

| 4'-Fluoro-3'-methoxybiphenyl-3-carboxylic acid | 1215206-09-9 | C14H11FO3 | 246.23 | 1 |

| 3'-Methoxybiphenyl-3-carboxylic acid | 168618-45-9 | C14H12O3 | 228.24 | 1 |

This comparative analysis illustrates how subtle differences in structure can affect the fundamental properties of these biphenyl compounds. The presence of an additional carboxylic acid group in 2-Fluoro-5'-methoxybiphenyl-3',4-dicarboxylic acid significantly increases its molecular weight and potentially its hydrogen bonding capabilities compared to the mono-carboxylic acid analogs .

Applications of Related Compounds

The structurally related compounds often serve complementary roles in research and development :

-

Compounds with a single carboxylic acid group might offer improved lipophilicity for certain pharmaceutical applications

-

Variations in the position of the methoxy group can affect electronic distribution and binding properties

-

The absence of the fluorine atom in some analogs provides insights into the specific role of fluorine in molecular interactions

-

Comparing the reactivity patterns across this family of compounds helps researchers optimize synthetic strategies

These structure-property relationships are valuable in guiding the selection of specific biphenyl derivatives for targeted applications in drug discovery, materials science, and synthetic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume